

physical and chemical properties of pyraoxystrobin crystals

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An In-depth Technical Guide to the Physical and Chemical Properties of **Pyraoxystrobin** Crystals

Introduction

Pyraoxystrobin is a broad-spectrum strobilurin fungicide developed to control a range of plant diseases in agriculture.[1] Its efficacy is intrinsically linked to its physicochemical properties, which govern its stability, solubility, and biological availability. This document provides a comprehensive overview of the known physical and chemical characteristics of **pyraoxystrobin** crystals, intended for researchers, scientists, and professionals in drug development. The information is compiled from technical data sheets and scientific publications, presenting quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Physicochemical Properties

Pyraoxystrobin is a white to cream-colored crystalline solid.[1] Like other strobilurin fungicides, it functions by inhibiting mitochondrial respiration in fungi.[2][3] The commercial product is predominantly the (E)-isomer, which exhibits higher fungicidal activity.[4]

General Properties

A summary of the core physicochemical properties of **pyraoxystrobin** is presented below. It is important to note that some variations exist across different sources for values such as melting



point and water solubility, which may be attributable to the analysis of technical grade active ingredient versus purified substance, or potential polymorphic differences.

Property	Value	Source
Appearance	White, odorless crystalline solid	[5][6]
Molecular Formula	C22H21CIN2O4	[5]
Molecular Weight	412.87 g/mol	[5]
Melting Point	125 °C / 129.6 °C / 124-126 °C	[4][5][6][7]
Decomposition Temp.	222.1 °C	[1]
Vapor Pressure	1.22 x 10 ⁻⁸ Pa (at 20 °C)	[1][6]
log P₀/w	3.4	[1]

Solubility

Pyraoxystrobin's solubility profile indicates it is sparingly soluble in water and slightly soluble in apolar solvents, but readily soluble in medium polarity organic solvents.[1] Significant discrepancies in reported aqueous solubility values are noted in the literature.



Solvent	Solubility (at 20 °C)	Source
Water	0.1 g/L	[1]
Water (pH 7)	0.13 mg/L	[4]
Water	0.03 mg/L	[5][6]
Hexane	0.148 g/L	[1]
Acetone	Readily Soluble / High Solubility	[1][5]
Ethyl Acetate	Readily Soluble / High Solubility	[1][5]
Methanol	Readily Soluble / High Solubility	[1][5]
Toluene	Readily Soluble / High Solubility	[1][6]
Dichloromethane	Readily Soluble	[1]
N,N-Dimethylformamide	High Solubility	[6]
Acetonitrile	High Solubility	[6]

Stability

Pyraoxystrobin is hydrolytically stable in neutral to acidic conditions, with decreasing stability as the pH becomes more alkaline.[1] It has also been noted to be unstable in alcohol when heated.[5][6]



Condition	Observation	Source
Hydrolysis (pH 4, 50°C, 5 days)	100.8% remained	[1]
Hydrolysis (pH 7, 50°C, 5 days)	90.2% remained	[1]
Hydrolysis (pH 9, 25°C)	DT ₅₀ = 577 days (estimated)	[1]
Thermal (in alcohol)	Not stable to heat	[5][6]

Crystalline Properties and Polymorphism

The pure material is described as a white, odorless solid.[5][6] While the existence of different crystalline forms (polymorphs) is a critical consideration for active pharmaceutical and agrochemical ingredients—affecting properties like stability, dissolution rate, and bioavailability—specific studies detailing the polymorphic forms of **pyraoxystrobin** are not readily available in the reviewed literature.[8][9] The variance in reported melting points may suggest the existence of different crystalline states, but this has not been explicitly confirmed.

Experimental Protocols & Analytical Methods

The identity and purity of **pyraoxystrobin** are primarily determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

The standard analytical method for the determination of **pyraoxystrobin** in technical material and formulations is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] This method has been adopted by the Collaborative International Pesticides Analytical Council (CIPAC).[1][5]

- Method: Reversed-phase HPLC with external standardization.[1]
- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μm particle size).[6]
- Mobile Phase: A mixture of acetonitrile and water is commonly used.



- Detection: UV detection at 280 nm.[1][6] A wavelength of 254 nm has also been proposed.[1]
- Sample Preparation: The analyte solution is prepared to a concentration of approximately 40 mg of **pyraoxystrobin** in 100 mL of solvent.[6] For suspension concentrates (SC), sonication may be required to fully dissolve the sample.[5]

Spectroscopic and Other Identification Methods

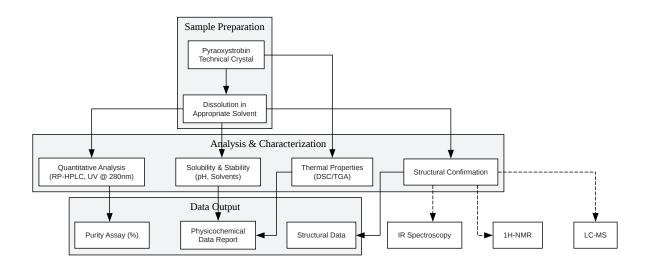
In addition to HPLC for quantitative analysis, several spectroscopic methods are used for identity confirmation.[1]

- Infrared (IR) Spectroscopy: Used for confirming the functional groups and overall structure of the molecule.
- Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the chemical structure and proton environment.
- Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it is used to
 confirm the molecular weight and fragmentation pattern of pyraoxystrobin.[1] LC-MS/MS
 methods have been developed for its determination in various matrices, including rat plasma
 and tissues.[10]
- UV Spectroscopy: Used as a supplementary identity test.[1]

Visualizations Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of **pyraoxystrobin** crystals.





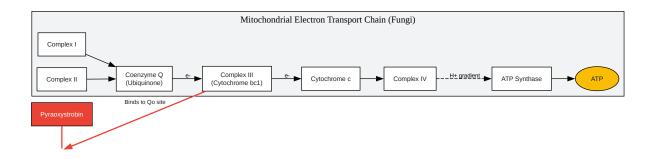
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Workflow for Physicochemical Characterization.

Mechanism of Action: Mitochondrial Respiration Inhibition

Pyraoxystrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[4] Its mode of action involves the disruption of the mitochondrial electron transport chain in fungi, leading to a cessation of ATP synthesis and eventual cell death.





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Inhibition of Fungal Respiration by **Pyraoxystrobin**.

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